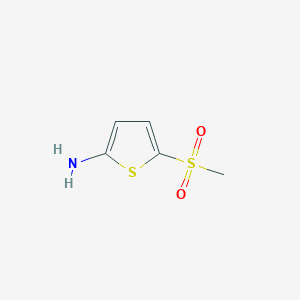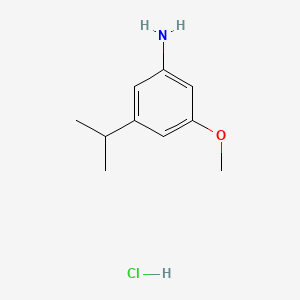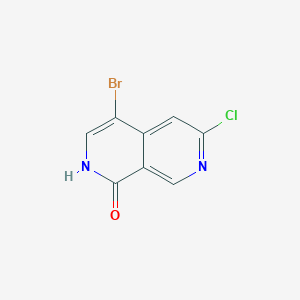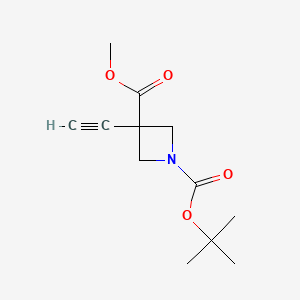![molecular formula C13H18ClN B13467509 1,2,4,5-Tetrahydrospiro[2-benzazepine-3,1'-cyclobutane] hydrochloride](/img/structure/B13467509.png)
1,2,4,5-Tetrahydrospiro[2-benzazepine-3,1'-cyclobutane] hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4,5-Tetrahydrospiro[2-benzazepine-3,1’-cyclobutane] hydrochloride: is a chemical compound with a unique spirocyclic structure. This compound is characterized by a benzazepine ring fused to a cyclobutane ring, making it an interesting subject for chemical and pharmaceutical research. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5-Tetrahydrospiro[2-benzazepine-3,1’-cyclobutane] hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the oxidation of 1,2,4,5-tetrahydrospiro[3H-2-benzazepine-3,1’-cycloalkanes] using potassium permanganate (KMnO4) under phase-transfer conditions . This reaction yields the corresponding substituted cyclic imines in high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The hydrochloride salt is typically formed by reacting the free base with hydrochloric acid.
Análisis De Reacciones Químicas
Types of Reactions
1,2,4,5-Tetrahydrospiro[2-benzazepine-3,1’-cyclobutane] hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclic imines using oxidizing agents like potassium permanganate.
Reduction: It can be reduced under mild conditions to form dihydro derivatives.
Substitution: The benzazepine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under phase-transfer conditions.
Reduction: Mild reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Substituted cyclic imines.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzazepine derivatives.
Aplicaciones Científicas De Investigación
1,2,4,5-Tetrahydrospiro[2-benzazepine-3,1’-cyclobutane] hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2,4,5-Tetrahydrospiro[2-benzazepine-3,1’-cyclobutane] hydrochloride involves its interaction with specific molecular targets. The compound’s unique spirocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. The exact molecular pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 1,5,5-Trimethyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1’-cyclohexane] .
- 5-Methyl-8-nitro-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1’-cyclohexane] .
Uniqueness
1,2,4,5-Tetrahydrospiro[2-benzazepine-3,1’-cyclobutane] hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C13H18ClN |
|---|---|
Peso molecular |
223.74 g/mol |
Nombre IUPAC |
spiro[1,2,4,5-tetrahydro-2-benzazepine-3,1'-cyclobutane];hydrochloride |
InChI |
InChI=1S/C13H17N.ClH/c1-2-5-12-10-14-13(7-3-8-13)9-6-11(12)4-1;/h1-2,4-5,14H,3,6-10H2;1H |
Clave InChI |
ORITUZRZLCYKTQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(C1)CCC3=CC=CC=C3CN2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,3-dimethyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-4,6-dione](/img/structure/B13467431.png)



![3-{[Tert-butyl(dimethyl)silyl]oxy}-2-fluorobenzaldehyde](/img/structure/B13467442.png)
![2-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetonitrile](/img/structure/B13467447.png)
![2-Azabicyclo[3.1.1]heptan-4-one](/img/structure/B13467455.png)
![2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxo-5-oxa-2,7-diazaspiro[3.4]octan-7-yl)acetic acid](/img/structure/B13467459.png)



